

# Fimasartan: A Comprehensive Technical Guide on its Molecular Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fimasartan*

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## Abstract

**Fimasartan** is a non-peptide, selective angiotensin II receptor antagonist (ARB) utilized in the management of hypertension and heart failure.[1][2][3] This technical guide provides an in-depth overview of the molecular structure, physicochemical characteristics, and pharmacological properties of **Fimasartan**. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to support further research and development in the field of cardiovascular therapeutics.

## Molecular Structure and Physicochemical Properties

**Fimasartan**, chemically known as 2-(2-Butyl-4-methyl-6-oxo-1-{[2'-(1H-tetrazol-5-yl)-4-biphenyl]methyl}-1,6-dihydro-5-pyrimidinyl)-N,N-dimethylethanethioamide, is a potent and long-acting antagonist of the angiotensin II type 1 (AT1) receptor.[1][4] Its molecular structure is characterized by a pyrimidinone core, a biphenyl-tetrazole moiety crucial for AT1 receptor binding, and a thioamide functional group.[1][5]

The commercially available form of **Fimasartan** is often a potassium salt trihydrate, which exists as a crystalline solid.[6][7] The physicochemical properties of **Fimasartan** are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	2-(2-Butyl-4-methyl-6-oxo-1- {[2'-(1H-tetrazol-5-yl)-4- biphenyl]methyl}-1,6-dihydro- 5-pyrimidinyl)-N,N- dimethylethanethioamide	[1][3]
Chemical Formula	C27H31N7OS	[1][8]
Molar Mass	501.65 g/mol	[1][8]
CAS Number	247257-48-3	[1]
Appearance	White to pale yellow solid	[9]
Water Solubility	0.00469 mg/mL (predicted)	[2]
logP	4.09 (predicted)	[2]
pKa (Strongest Acidic)	4.23 (predicted)	[2]
pKa (Strongest Basic)	1.34 (predicted)	[2]
In Vitro Protein Binding	95.6 – 97.2% (in human plasma)	[10]

## Synthesis

The synthesis of **Fimasartan** involves a multi-step process. A common route involves the reaction of 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide with N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole to form an intermediate.[11] This intermediate then undergoes hydrolysis, followed by a thioamidation reaction with Lawesson's reagent to yield **Fimasartan**. [3][11] The final step typically involves the formation of the potassium salt.[11]

## Mechanism of Action and Signaling Pathways

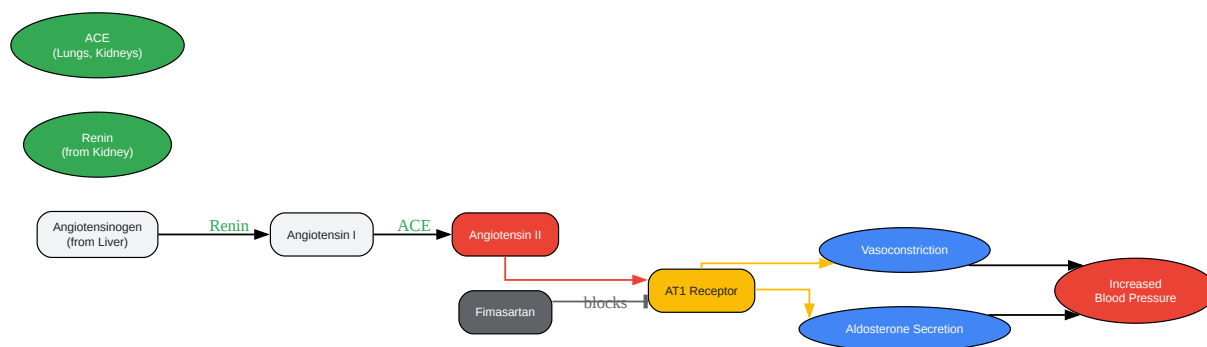
**Fimasartan** exerts its therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the actions of angiotensin II (Ang II). [1][4] Ang II is a key component

of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[11][12][13]

## The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS cascade is initiated by the release of renin from the kidneys in response to decreased renal blood flow or low sodium levels.[11][13] Renin cleaves angiotensinogen to form angiotensin I, which is then converted to the active octapeptide, angiotensin II, by the angiotensin-converting enzyme (ACE).[1][13] Ang II binds to AT1 receptors, leading to a series of physiological responses that increase blood pressure, including vasoconstriction, aldosterone secretion (leading to sodium and water retention), and increased sympathetic nervous system activity.[2][11][13]

**Fimasartan** competitively and insurmountably binds to the AT1 receptor, preventing Ang II from exerting its pressor effects.[14] This leads to vasodilation, reduced aldosterone release, and a subsequent decrease in blood pressure.[1][2]

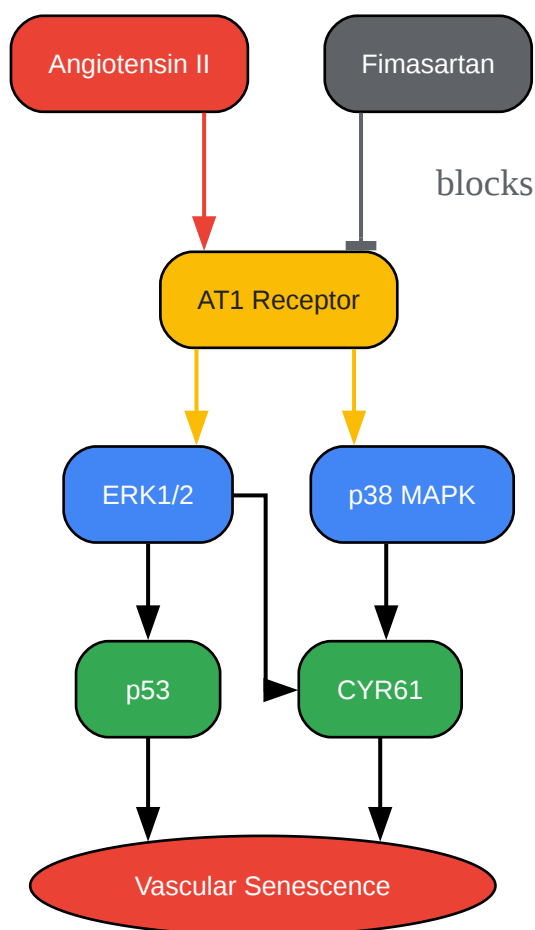


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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of **Fimasartan**.

## Downstream Signaling in Vascular Smooth Muscle Cells

Recent studies have elucidated the role of **Fimasartan** in modulating signaling pathways within vascular smooth muscle cells (VSMCs). Ang II has been shown to induce vascular senescence through the ERK/p38 MAPK-CYR61 pathway.[15][16] **Fimasartan** can attenuate this process by blocking the AT1 receptor, thereby inhibiting the activation of ERK1/2 and p38 MAPK, which in turn downregulates the expression of the pro-senescence protein CYR61 and the tumor suppressor protein p53.[15][16]



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Caption: **Fimasartan**'s role in inhibiting Ang II-induced vascular senescence via the ERK/p38 MAPK-CYR61/p53 pathway.

## Pharmacological Properties

### Pharmacodynamics

**Fimasartan** is a highly potent and selective AT1 receptor antagonist with a long duration of action.[\[4\]](#)[\[14\]](#) Its strong binding affinity and slow dissociation from the AT1 receptor contribute to its sustained antihypertensive effects.[\[14\]](#)[\[17\]](#)

Parameter	Value	Species	Source(s)
IC50 (AT1 Receptor Binding)	0.13 nM	Rat adrenal cortex	<a href="#">[17]</a> <a href="#">[18]</a>
Kd (AT1 Receptor Binding)	0.03 nM	HEK-293 cells	<a href="#">[14]</a>
Binding Type	Noncompetitive, insurmountable	<a href="#">[14]</a>	

### Pharmacokinetics

**Fimasartan** is rapidly absorbed after oral administration, with a half-life that supports once-daily dosing.[\[1\]](#)[\[14\]](#) It is primarily eliminated through the feces and bile, with minimal renal excretion.[\[16\]](#)[\[19\]](#)

Parameter	Value	Population	Source(s)
Tmax (Time to Peak Plasma Concentration)	0.5 - 3 hours	Healthy subjects	[10][14]
Terminal Half-life (t <sub>1/2</sub> )	9 - 16 hours	Healthy subjects	[1]
Absolute Bioavailability	19%	Healthy subjects	[10]
Apparent Clearance	176 L/h (for a 70 kg individual)	Healthy Caucasian subjects and Korean hypertensive patients	[20]
Metabolism	Minimal, primarily unmetabolized	[1][19]	
Route of Elimination	Mainly in bile and feces (<3% in urine)	[2][14]	

## Experimental Protocols

### Determination of AT1 Receptor Binding Affinity (Radioligand Binding Assay)

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (K<sub>i</sub>) of **Fimasartan** for the AT1 receptor.

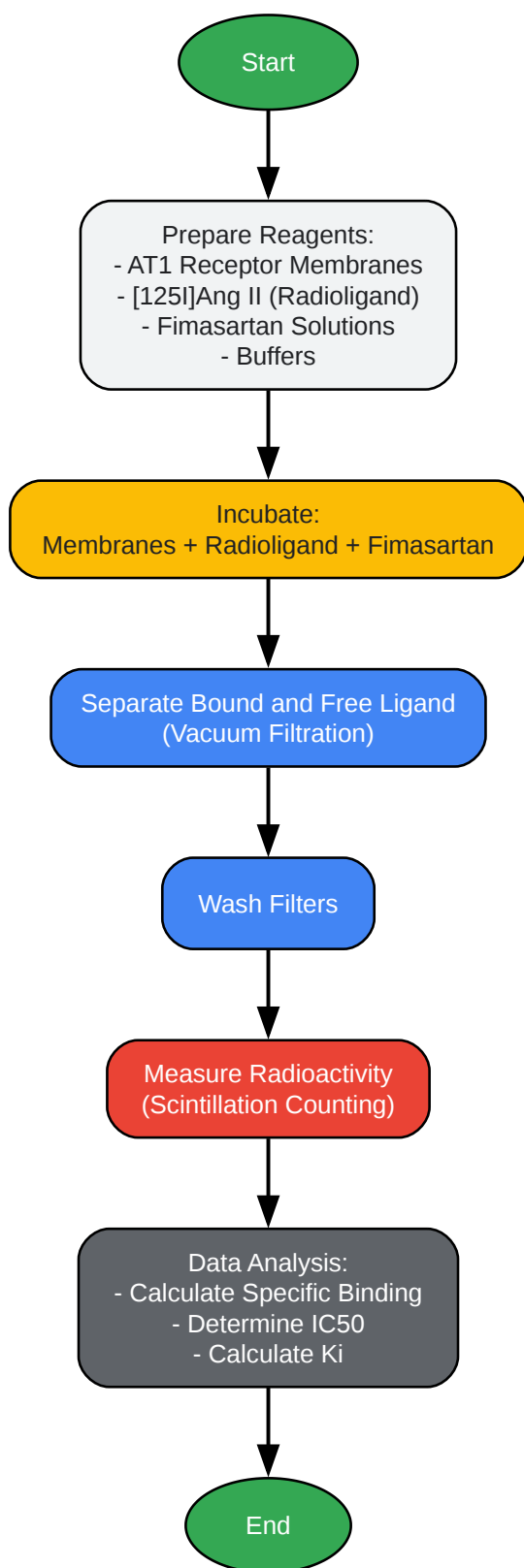
Materials:

- Membrane preparation from cells or tissues expressing AT1 receptors (e.g., rat liver membranes).[5][21]
- Radioligand: [125I][Sar1,Ile8]Angiotensin II.[21]
- **Fimasartan** solutions of varying concentrations.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1 mM EDTA, pH 7.4).[22]

- Wash buffer (ice-cold).
- Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[22]
- 96-well filter plates and vacuum filtration manifold.
- Scintillation counter and scintillation cocktail.[22]

#### Procedure:

- Incubation: In a 96-well plate, combine the membrane preparation, varying concentrations of **Fimasartan** (or vehicle for total binding), and a fixed concentration of [125I][Sar1,Ile8]Angiotensin II in the binding buffer. For non-specific binding, include a high concentration of an unlabeled AT1 receptor antagonist (e.g., losartan).[21][23]
- Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[22]
- Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.[24]
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[22]
- Quantification: Dry the filters and place them in scintillation vials with scintillation cocktail.[22]
- Measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the **Fimasartan** concentration. Determine the IC50 value (the concentration of **Fimasartan** that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + ([L]/K_d))$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]



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Caption: Workflow for the AT1 receptor radioligand binding assay.



## In Vivo Angiotensin II-Induced Pressor Response Assay

This protocol outlines the procedure to evaluate the in vivo efficacy of **Fimasartan** in antagonizing the pressor effects of Angiotensin II in conscious rats.

### Materials:

- Male Sprague-Dawley rats with indwelling arterial catheters for blood pressure measurement.
- **Fimasartan** solution for oral or intravenous administration.
- Angiotensin II solution for intravenous infusion.
- Blood pressure transducer and recording system.

### Procedure:

- **Animal Preparation:** Acclimatize the catheterized rats to the experimental setup.
- **Baseline Measurement:** Record the baseline mean arterial pressure (MAP) for a stable period.
- **Fimasartan Administration:** Administer **Fimasartan** or vehicle to the rats via the desired route (e.g., oral gavage).
- **Angiotensin II Challenge:** At a specified time after **Fimasartan** administration, infuse Angiotensin II intravenously at a dose known to elicit a consistent pressor response (e.g., 100 ng/min for 90 minutes).[6]
- **Blood Pressure Monitoring:** Continuously monitor and record the MAP throughout the Angiotensin II infusion.
- **Data Analysis:** Calculate the change in MAP from baseline in response to the Angiotensin II infusion in both the **Fimasartan**-treated and vehicle-treated groups. Compare the pressor responses between the groups to determine the antagonistic effect of **Fimasartan**.

# Western Blotting for Protein Expression in Vascular Smooth Muscle Cells

This protocol provides a general method for assessing the effect of **Fimasartan** on the expression of proteins such as CYR61 and p53 in cultured VSMCs.

## Materials:

- Cultured vascular smooth muscle cells (VSMCs).
- **Fimasartan** and Angiotensin II.
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Protein assay kit (e.g., BCA assay).
- SDS-PAGE gels and electrophoresis apparatus.
- PVDF or nitrocellulose membranes.
- Transfer apparatus.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies specific for CYR61, p53, and a loading control (e.g., GAPDH or  $\beta$ -actin).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.
- Imaging system.

## Procedure:

- **Cell Treatment:** Treat cultured VSMCs with Angiotensin II in the presence or absence of **Fimasartan** for the desired time.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them with lysis buffer.

- **Protein Quantification:** Determine the protein concentration of the lysates using a protein assay.
- **SDS-PAGE:** Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against the target proteins (CYR61, p53) and a loading control overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and apply the chemiluminescent substrate.
- **Imaging:** Capture the chemiluminescent signal using an imaging system.
- **Data Analysis:** Quantify the band intensities and normalize the expression of the target proteins to the loading control.

## Conclusion

**Fimasartan** is a well-characterized AT1 receptor antagonist with a favorable pharmacological profile for the treatment of hypertension. Its potent and selective action on the RAAS, coupled with its effects on downstream signaling pathways in vascular cells, underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on **Fimasartan** and other cardiovascular agents.

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## References

- 1. Apoptotic cell detection in zebrafish embryos (TUNEL assay) [bio-protocol.org]
- 2. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hilltop Lab Animals, Inc. | Unilateral Uretal Obstruction Procedure (UUO) [hilltoplabs.com]
- 4. Mouse Model of Unilateral Ureteral Obstruction [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Pressor action of intravenous angiotensin II reduces drinking response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel crosstalk between ERK MAPK and p38 MAPK leads to homocysteine-NMDA receptor mediated neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. 2-Butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl]][1,1'-biphenyl]-4-yl]methyl]-5-pyrimidineacetamide | CAS No- 503155-67-7 | Simson Pharma Limited [simsonpharma.com]
- 10. Live imaging of apoptotic cells in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Apoptosis in Zebrafish Embryos by Whole-mount Immunofluorescence to Detect Activated Caspase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Video: A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction [jove.com]
- 16. Fimasartan: A new armament to fight hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of Fimasartan (a Novel AT1 Receptor Blocker) on Catecholamine Release in the Adrenal Medulla of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.physiology.org [journals.physiology.org]
- 20. pubcompare.ai [pubcompare.ai]

- 21. Radioligand Binding Assays: Application of [<sup>125</sup>I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Fimasartan: A Comprehensive Technical Guide on its Molecular Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672672#molecular-structure-and-properties-of-fimasartan]

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